2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine
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Overview
Description
2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine is a heterocyclic compound that contains a pyridine ring substituted with a fluorine atom and an amine group, as well as a thiophene ring attached via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine typically involves the following steps:
Formation of 2-thiopheneethylamine: This can be achieved by reacting thiophene with N,N-Dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, which is then converted to 2-thiopheneacetaldehyde.
Coupling with 4-fluoropyridine: The 2-thiopheneethylamine is then coupled with 4-fluoropyridine under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Thiophene-2-boronic acid pinacol ester
Uniqueness
2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine is unique due to the presence of both a fluorinated pyridine ring and a thiophene ring, which can confer distinct electronic and steric properties
Properties
Molecular Formula |
C11H11FN2S |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-fluoro-N-(2-thiophen-2-ylethyl)pyridin-4-amine |
InChI |
InChI=1S/C11H11FN2S/c12-11-8-9(3-5-14-11)13-6-4-10-2-1-7-15-10/h1-3,5,7-8H,4,6H2,(H,13,14) |
InChI Key |
OPLSGTFEEZZPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNC2=CC(=NC=C2)F |
Origin of Product |
United States |
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